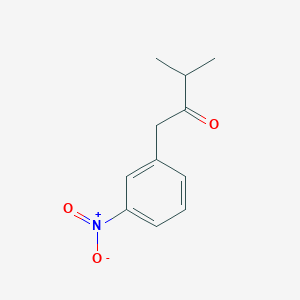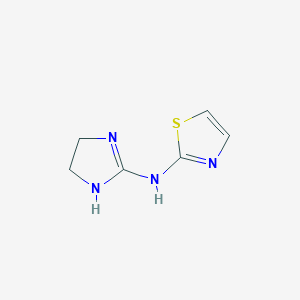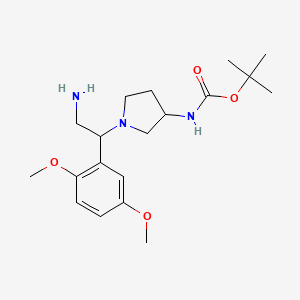
tert-Butyl (1-(2-amino-1-(2,5-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine typically involves multiple steps. One common approach starts with the protection of the amino group using Boc anhydride in the presence of a base like triethylamine. The protected intermediate is then subjected to a series of reactions, including nucleophilic substitution and reductive amination, to introduce the phenethylamine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amino functionality .
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its phenethylamine moiety is of particular interest due to its presence in various bioactive compounds .
Medicine
In medicinal chemistry, 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine may serve as a precursor for the development of new pharmaceuticals. Its structure suggests potential activity as a neurotransmitter analog or receptor ligand .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenethylamine moiety may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-phenethylamine: Similar in structure but lacks the pyrrolidine ring.
N-Boc-pyrrolidine: Contains the pyrrolidine ring but lacks the phenethylamine moiety.
N-Boc-2,5-dimethoxyphenethylamine: Similar phenethylamine structure but without the pyrrolidine ring
Uniqueness
3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine is unique due to its combination of a Boc-protected amino group, a pyrrolidine ring, and a phenethylamine moiety.
Propriétés
Numéro CAS |
886364-61-0 |
|---|---|
Formule moléculaire |
C19H31N3O4 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-[2-amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H31N3O4/c1-19(2,3)26-18(23)21-13-8-9-22(12-13)16(11-20)15-10-14(24-4)6-7-17(15)25-5/h6-7,10,13,16H,8-9,11-12,20H2,1-5H3,(H,21,23) |
Clé InChI |
OQIIVSXXNYALGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)
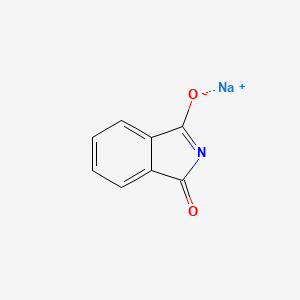
![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
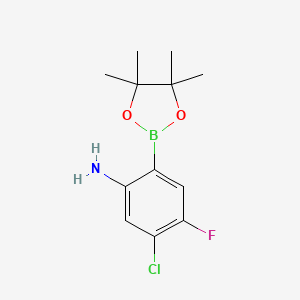
![tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)
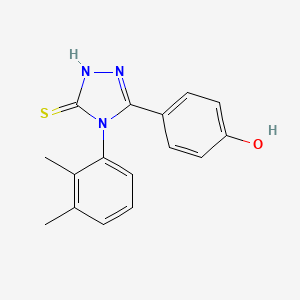
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)
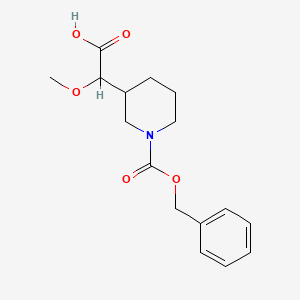

![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
